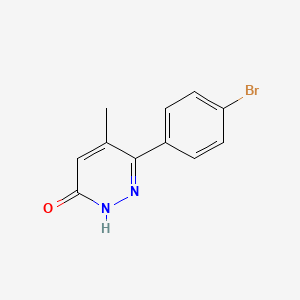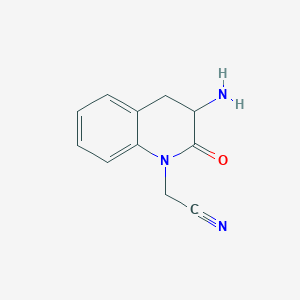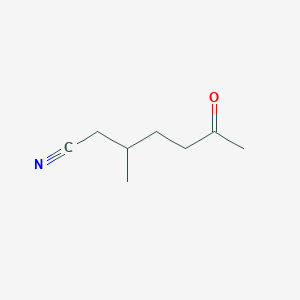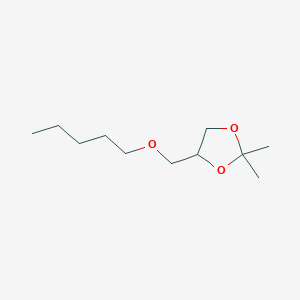
7-bromo-6-(4-chloro-anilino)-quinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinolinedione core substituted with a 4’-chlorophenylamino group and a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinolinedione core, which can be derived from commercially available starting materials.
Substitution Reactions: The introduction of the 4’-chlorophenylamino group is achieved through a nucleophilic substitution reaction. This involves reacting the quinolinedione core with 4-chloroaniline under controlled conditions.
Bromination: The final step involves the bromination of the quinolinedione core at the 7-position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.
Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinedione derivatives.
Scientific Research Applications
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its therapeutic potential in treating fungal infections.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-(4’-Bromophenyl)amino-7-chloro-5,8-quinolinedione: Similar structure but with different substituents.
6-(4’-Fluorophenyl)amino-7-chloro-5,8-quinolinedione: Another derivative with a fluorine substituent.
Uniqueness
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its antifungal activity is particularly notable, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H8BrClN2O2 |
|---|---|
Molecular Weight |
363.59 g/mol |
IUPAC Name |
7-bromo-6-(4-chloroanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H8BrClN2O2/c16-11-13(19-9-5-3-8(17)4-6-9)14(20)10-2-1-7-18-12(10)15(11)21/h1-7,19H |
InChI Key |
JHHHVFGVQUNVTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)NC3=CC=C(C=C3)Cl)Br)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Thienyl)-2-oxoethyl]cyclohexanone](/img/structure/B8418416.png)





![tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B8418465.png)






